molecular formula C7H5IN2O4 B3085323 2-Amino-5-iodo-3-nitrobenzoic acid CAS No. 1153949-03-1

2-Amino-5-iodo-3-nitrobenzoic acid

Cat. No.: B3085323
CAS No.: 1153949-03-1
M. Wt: 308.03 g/mol
InChI Key: YQSZKBWEUQFLAM-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-3-nitrobenzoic acid is an aromatic compound that contains amino, iodo, and nitro functional groups attached to a benzoic acid core

Mechanism of Action

Target of Action

It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the compound may interact with biological targets that have affinity for nitrogen derivatives.

Mode of Action

It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Biochemical Pathways

It’s known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . This suggests that the compound may affect biochemical pathways involving these types of reactions.

Pharmacokinetics

It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that the compound may have unique ADME properties that impact its bioavailability.

Result of Action

It’s known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . This suggests that the compound may induce changes at the molecular and cellular levels through these types of reactions.

Action Environment

It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and phase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-Amino-5-iodobenzoic acid, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodo-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Boron reagents, palladium catalysts.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 2-Amino-5-iodo-3-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

2-Amino-5-iodo-3-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-iodo-3-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, iodo, and nitro) on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-5-iodo-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZKBWEUQFLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704540
Record name 2-Amino-5-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153949-03-1
Record name 2-Amino-5-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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